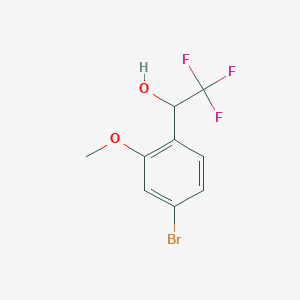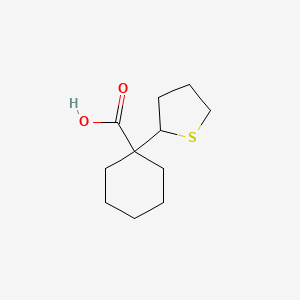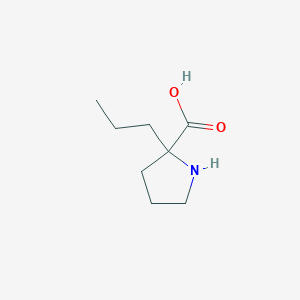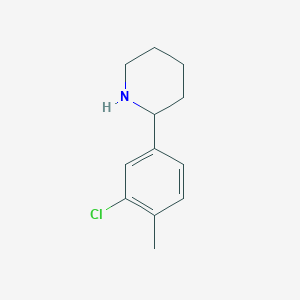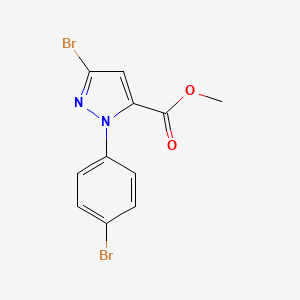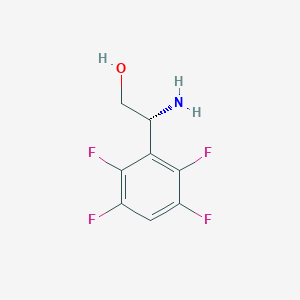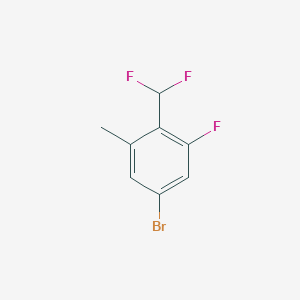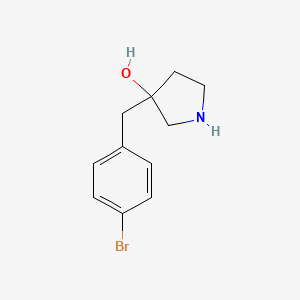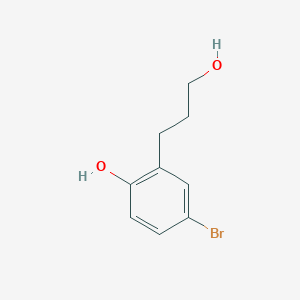
4-Bromo-2-(3-hydroxypropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(3-hydroxypropyl)phenol is an organic compound that belongs to the class of bromophenols It is characterized by a bromine atom attached to the benzene ring and a hydroxypropyl group at the ortho position relative to the hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-hydroxypropyl)phenol can be achieved through a multi-step processThe bromination can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent . The hydroxypropyl group can be introduced via a Friedel-Crafts acylation followed by a Clemmensen reduction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and subsequent functionalization processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
化学反応の分析
Types of Reactions
4-Bromo-2-(3-hydroxypropyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-(3-hydroxypropyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 4-Bromo-2-(3-hydroxypropyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
4-Bromophenol: Lacks the hydroxypropyl group, making it less versatile in certain applications.
2-Bromo-4-(hydroxymethyl)phenol: Similar structure but with a hydroxymethyl group instead of a hydroxypropyl group.
Uniqueness
4-Bromo-2-(3-hydroxypropyl)phenol is unique due to the presence of both a bromine atom and a hydroxypropyl group, which confer distinct chemical and biological properties. This combination allows for a wider range of applications and interactions compared to similar compounds.
特性
CAS番号 |
33567-65-6 |
|---|---|
分子式 |
C9H11BrO2 |
分子量 |
231.09 g/mol |
IUPAC名 |
4-bromo-2-(3-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11BrO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2 |
InChIキー |
IEMJHIWFWIZOMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)CCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


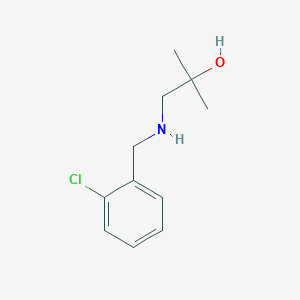
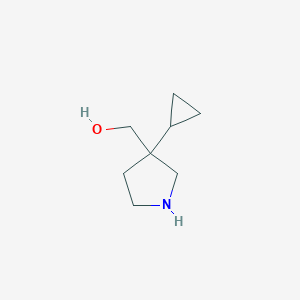
![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
